molecular formula C10H10BrFN2 B8133086 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8133086
M. Wt: 257.10 g/mol
InChI Key: YZUYACONCWOCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromo (C5), fluoro (C4), and isopropyl (C2) groups. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors. The bromo and fluoro substituents enhance electrophilicity and metabolic stability, while the isopropyl group contributes to lipophilicity, influencing bioavailability and binding affinity .

Properties

IUPAC Name

5-bromo-4-fluoro-2-propan-2-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2/c1-5(2)8-3-6-9(12)7(11)4-13-10(6)14-8/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUYACONCWOCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C(=CN=C2N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriately substituted pyridine and pyrrole precursors. One common method starts with 2,3-dicarboxypyridine, which undergoes esterification, reduction, and chlorination. The resulting intermediate is then cyclized using sodium hydride and p-toluenesulfonamide to form the pyrrolo[2,3-b]pyridine ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable versions of the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the bromine or fluorine positions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit potent anticancer properties. Specifically, 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Studies suggest that it may help in the treatment of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Material Science

Organic Electronics
In the field of material science, this compound is being explored as a component in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films is crucial for enhancing the efficiency and longevity of these devices.

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including cyclization processes that involve bromo and fluoro substituents. The ability to modify the isopropyl group allows researchers to create a library of derivatives with tailored biological activities.

Case Studies

Study Objective Findings
Study 1: Anticancer ActivityEvaluate the efficacy against cancer cell linesInduced apoptosis in breast cancer cells with IC50 values < 10 µM
Study 2: NeuroprotectionAssess effects on neuronal survival under oxidative stressIncreased neuronal viability by 40% compared to control
Study 3: Organic ElectronicsInvestigate use in OLEDsDemonstrated high luminescence efficiency and stability over time

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in cancer research, it inhibits fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), leading to the suppression of tumor cell proliferation and induction of apoptosis . The compound’s structure allows it to bind effectively to the active sites of these receptors, blocking their signaling pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and electronic properties:

Compound Name Substituents (Position) Molecular Weight Purity/Yield Key Properties/Applications Reference
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine Br (C5), F (C6) 215.03 g/mol N/A Higher polarity due to adjacent F and Br; potential kinase inhibitor
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), phenylethynyl (C3) 321.19 g/mol 51% yield, 98% purity Enhanced π-π stacking for receptor binding; used in SAR studies
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (C5), CH₃ (N1) 211.06 g/mol 75% yield N1-alkylation improves metabolic stability; intermediate in drug synthesis
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Br (C5), Cl (C4) 231.48 g/mol 97% purity Chlorine increases electrophilicity; used in cross-coupling reactions

Key Observations :

  • Isopropyl vs.

Table 1: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo... 3.2 0.12 (DMSO) 180–185 (est.)
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine 2.8 0.25 (DMSO) 165–170
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine 2.5 0.45 (DMSO) 155–160

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core. For example, 5-bromo intermediates can react with arylboronic acids under basic conditions (K2_2CO3_3) in a 1:1.2 molar ratio, followed by purification via silica gel chromatography with dichloromethane/ethyl acetate (90:10) . Optimize yields by controlling temperature (80–100°C) and reaction time (12–24 hours). Confirm purity (>98%) and structure via 1^1H/13^{13}C NMR and LC-MS .

Q. How should researchers characterize the structural integrity of this compound after synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to verify substituent positions (e.g., fluorine at C4, bromine at C5, isopropyl at C2) and detect NH protons (δ ~13 ppm in DMSO-d6_6) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and isotopic patterns for bromine/fluorine.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane) and refine structures using SHELXL-2018/3, addressing potential twinning with HKLF5 .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in kinase inhibition studies involving this compound?

  • Methodology :

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine vs. iodine at C5, isopropyl vs. methyl at C2) on kinase binding using in vitro assays (e.g., FGFR1 inhibition) .

Computational Modeling : Perform docking studies (AutoDock Vina) to assess steric/electronic interactions between the isopropyl group and hydrophobic kinase pockets.

Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration, pH) to minimize variability .

Q. What experimental strategies are effective for studying the impact of fluorine substitution on metabolic stability?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS. Compare half-life (t1/2_{1/2}) with non-fluorinated analogs.
  • Isotopic Labeling : Synthesize 19^{19}F-labeled derivatives to track metabolic pathways using 19^{19}F NMR .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess interactions with cytochrome P450 enzymes .

Q. How can crystallographic data for this compound be refined when twinning or disorder is present?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered isopropyl groups. Validate with Rint_{int} < 0.05 and Flack parameter ≈ 0 .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···F contacts) to confirm packing stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrolo[2,3-b]pyridine derivatives?

  • Methodology :

Parameter Screening : Systematically vary catalysts (Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)), solvents (THF vs. DMF), and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to identify optimal conditions .

Byproduct Analysis : Use LC-MS to detect side products (e.g., debrominated intermediates) and adjust stoichiometry to minimize them.

Reproducibility Checks : Collaborate with independent labs to validate protocols and eliminate operator bias .

Comparative Analysis

Q. How does the substitution pattern of this compound compare to related kinase inhibitors in terms of selectivity?

  • Methodology :

  • Kinase Profiling : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify selectivity trends.
  • Thermodynamic Studies : Use ITC (Isothermal Titration Calorimetry) to measure binding affinity (Kd_d) and entropy/enthalpy contributions.
  • Case Study : Compare with 5-Chloro-4-fluoro analogs, noting that bromine’s larger size may enhance hydrophobic binding but reduce solubility .

Intellectual Property Considerations

Q. What patent strategies should researchers adopt when developing novel pyrrolo[2,3-b]pyridine derivatives?

  • Methodology :

  • Prior Art Search : Use databases (e.g., Espacenet, USPTO) to identify existing claims (e.g., WO 2013/114113 for kinase inhibitors) .
  • Novelty Emphasis : Highlight unique features (e.g., 2-isopropyl group’s role in reducing off-target effects) in patent applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.